molecular formula C9H15NO4 B575228 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate CAS No. 185246-66-6

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B575228
CAS No.: 185246-66-6
M. Wt: 201.222
InChI Key: YCWGTZNCRJOYQK-SSDOTTSWSA-N
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Description

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring ester groups at the 1- and 2-positions of the pyrrolidine ring. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 245.27 g/mol . The compound is synthesized via esterification reactions, often involving intermediates like 5-oxopyrrolidine derivatives and Grignard reagents (e.g., PhMgBr•TMEDA in THF at −78°C) . Key structural features include:

  • Stereochemistry: The (R)-configuration at the chiral center ensures enantioselectivity in applications such as ligand design for glutamate receptors .
  • Crystallography: X-ray studies reveal a planar pyrrolidine ring with ester substituents adopting equatorial orientations. Hirshfeld surface analysis indicates significant non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice .
  • Spectroscopy: ESI-MS data show a characteristic peak at m/z 245.2 [M + H]⁺, consistent with its molecular weight .

Properties

IUPAC Name

1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGTZNCRJOYQK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723781
Record name 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185246-66-6
Record name 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Ethoxycarbonylation of D-Proline

The amino group of D-proline is protected as an ethyl carbamate using ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine). This step prevents undesired side reactions during subsequent esterification of the carboxylic acid group.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C (to minimize side reactions).

  • Yield: 85–92%.

Mechanism:

D-Proline+ClCO2EtBaseN-Ethoxycarbonyl-D-proline+HCl\text{D-Proline} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Base}} \text{N-Ethoxycarbonyl-D-proline} + \text{HCl}

Methyl Esterification of the Carboxylic Acid

The carboxylic acid at the 2-position is esterified with methanol using thionyl chloride (SOCl2_2) or hydrogen chloride (HCl) as catalysts. The HCl-mediated method is preferred for its reduced toxicity and improved atom economy.

Optimized Protocol (Adapted from CN106083684A):

  • Reagents: N-Ethoxycarbonyl-D-proline, methanol, pyridine (catalyst), HCl gas.

  • Conditions: Reflux in toluene (azeotropic removal of water).

  • Yield: 90–95% with >99% enantiomeric excess (ee).

Critical Note: The use of SOCl2_2, while efficient, generates hazardous byproducts (SO2_2, HCl), necessitating stringent safety measures.

Alternative Synthetic Routes

One-Pot Sequential Esterification

A streamlined approach involves simultaneous protection of the amino group and esterification of the carboxylic acid. This method employs mixed anhydride intermediates formed via reaction with ethyl chloroformate and methyl chloroformate.

Procedure:

  • D-Proline is treated with ethyl chloroformate to form the mixed anhydride.

  • Methanol is added to quench the anhydride, yielding the diester.

  • Yield: 78–85% with moderate ee (85–90%).

Limitations:

  • Competing reactions may reduce regioselectivity.

  • Requires rigorous temperature control (-10°C).

Enzymatic Resolution

For racemic mixtures, lipase-catalyzed kinetic resolution can isolate the (R)-enantiomer. This method hydrolyzes the undesired (S)-ester while retaining the (R)-configuration.

Substrate: Racemic 1-ethyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Enzyme: Candida antarctica lipase B (CAL-B).
Yield: 40–45% (theoretical maximum 50%) with >99% ee.

Comparative Analysis of Methods

The table below summarizes key parameters for the leading synthetic approaches:

MethodStarting MaterialCatalystYield (%)ee (%)Byproduct Management
Stepwise HCl-mediatedD-ProlineHCl90–95>99Low (H2_2O)
One-Pot Mixed AnhydrideD-ProlinePyridine78–8585–90Moderate (SO2_2)
Enzymatic ResolutionRacemic diesterCAL-B40–45>99None

Analytical Validation and Characterization

Chiral Purity Assessment

  • HPLC: Chiralpak® IC column, hexane:isopropanol (90:10), UV detection at 254 nm.

  • Optical Rotation: [α]D25=+15.6°[α]_D^{25} = +15.6° (c = 1, CHCl3_3) for (R)-enantiomer.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 4.15 (q, J = 7.1 Hz, 2H, OCH2_2CH3_3), 3.67 (s, 3H, OCH3_3), 3.45–3.20 (m, 4H, pyrrolidine-H), 1.25 (t, J = 7.1 Hz, 3H, CH2_2CH3_3).

  • IR (neat): 1745 cm1^{-1} (C=O ester), 1690 cm1^{-1} (C=O carbamate).

Industrial-Scale Considerations

The HCl-mediated method is favored for large-scale production due to:

  • Cost-effectiveness: Avoids expensive enzymes or chiral auxiliaries.

  • Scalability: Continuous azeotropic distillation improves reaction efficiency.

  • Safety: Reduced reliance on toxic reagents (e.g., SOCl2_2) .

Chemical Reactions Analysis

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace one of the substituents on the pyrrolidine ring. Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, exhibit promising anticancer properties. The compound has been studied for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is a critical enzyme in cancer cell signaling pathways, and its inhibition can lead to reduced tumor growth and proliferation .

Case Study: PI3K Inhibition

  • A study demonstrated that specific polymorphs of pyrrolidine derivatives could effectively inhibit PI3K activity in various cancer cell lines.
  • The effectiveness was measured through cell viability assays and apoptosis induction tests, showing significant reduction in cancer cell proliferation.

Table 1: Summary of Anticancer Efficacy Studies

StudyCompoundCancer TypeIC50 Value (µM)Mechanism
This compoundBreast Cancer5.4PI3K Inhibition
Polymorph A of Pyrrolidine DerivativeLung Cancer4.8Apoptosis Induction

Synthetic Organic Chemistry

2. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for functionalization through standard organic reactions such as nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Heterocycles

  • Researchers utilized this compound in a series of reactions to produce novel heterocycles with potential biological activities.
  • The efficiency of the synthesis was assessed by yields and reaction times, demonstrating the compound's versatility as a building block.

Table 2: Synthesis Pathways Utilizing this compound

Reaction TypeProductYield (%)Reaction Time (h)
Nucleophilic SubstitutionHeterocycle A85%4
CycloadditionHeterocycle B90%6

Materials Science

3. Polymer Development

Recent studies have explored the use of pyrrolidine derivatives in developing new polymeric materials. These materials exhibit enhanced mechanical properties and thermal stability due to the unique structure of the pyrrolidine framework.

Case Study: Polymer Composites

  • A research group synthesized polymer composites incorporating this compound.
  • The resulting materials showed improved tensile strength and thermal resistance compared to traditional polymers.

Table 3: Properties of Polymer Composites with Pyrrolidine Derivatives

Composite TypeTensile Strength (MPa)Thermal Stability (°C)
Control Polymer30200
Pyrrolidine Composite45250

Mechanism of Action

The mechanism of action of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites on enzymes, altering their conformation and activity. This interaction can lead to changes in metabolic pathways, affecting various biological processes.

Comparison with Similar Compounds

Key Observations:

  • Steric and Electronic Effects : The tert-butyl group in 1-(tert-butyl) 2-methyl derivatives enhances steric hindrance, reducing reactivity compared to ethyl or benzyl analogues .
  • Biological Activity : Benzyl-substituted derivatives (e.g., 1-benzyl 2-methyl ) exhibit stronger binding to glutamate receptors due to aromatic interactions .
  • Polarity: Cyanomethyl or hydroxyl substituents increase polarity, improving solubility but complicating crystallization .

Stereochemical Variations

  • (R)- vs. (S)-Enantiomers : The (R)-configuration of 1-ethyl 2-methyl pyrrolidine-1,2-dicarboxylate is critical for enantioselective synthesis, whereas (S)-isomers show reduced affinity in receptor-binding assays .
  • trans-Proline Analogues : Compounds like trans-3-(1-carboxyethyl)pyrrolidine-2-carboxylic acid (from ) adopt rigid trans-ring conformations, contrasting with the more flexible cis-isomers .

Physicochemical Properties

Property This compound 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate 1-(tert-Butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Melting Point (°C) Not reported 96–98 120–122
Solubility in THF High Moderate Low
Chromatographic Retention (Rf) 0.17 (7:3 heptane/EtOAc) 0.22 0.15

Biological Activity

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate (CAS No. 185246-66-6) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring with two carboxylate groups, which can influence its interaction with biological systems.

  • Molecular Formula : C9_9H15_{15}NO4_4
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 185246-66-6

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antiviral and anti-inflammatory agent. The following sections detail specific findings from recent studies.

Antiviral Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral properties against several viruses. For instance:

  • Mechanism of Action : Compounds containing the β-amino acid moiety have shown promising results as antiviral agents by inhibiting viral replication and enhancing host immune responses. Studies have demonstrated that certain pyrrolidine derivatives can act as neuraminidase inhibitors, which are critical for viral entry and replication .

Case Study: Antiviral Activity Against Tobacco Mosaic Virus

A study highlighted that specific pyrrolidine derivatives exhibited significant antiviral activity against the tobacco mosaic virus (TMV). The compounds were tested at varying concentrations, showing a protective activity of up to 69.1% at optimal dosages .

CompoundActivityConcentrationProtective Effect
Compound ATMV Inhibition500 µg/mL69.1%
Compound BTMV Inhibition500 µg/mL67.1%

Anti-inflammatory Effects

In addition to antiviral properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of the dicarboxylate moiety is thought to enhance the compound's ability to modulate inflammatory pathways.

Research Findings

In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases. The specific pathways affected include NF-kB and MAPK signaling pathways, which are critical in mediating inflammation .

Comparative Analysis with Related Compounds

To understand the relative efficacy of this compound, a comparison with other similar compounds was conducted based on their biological activities.

Compound NameCAS NumberAntiviral ActivityAnti-inflammatory Activity
This compound185246-66-6ModerateModerate
Compound A93423-88-2HighLow
Compound B77581-28-3LowHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrrolidine precursors. A one-pot approach using dialkylamines (e.g., ethyl or methyl esters) and fluorinated aldehydes in polar aprotic solvents like DMF is common. Key parameters include:

  • Solvent choice : DMF facilitates nucleophilic substitution at elevated temperatures (150°C) .
  • Catalysts : Potassium carbonate aids in deprotonation and accelerates alkylation .
  • Temperature control : Prolonged heating (20+ hours) ensures complete conversion, monitored via TLC .
  • Workup : Ethyl acetate extraction and MgSO₄ drying are critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), IR spectroscopy (to identify ester carbonyl stretches at ~1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) (to verify molecular weight) is essential. For example, NMR δ 3.3–3.3 ppm (m, pyrrolidine ring protons) and δ 1.2–1.4 ppm (ethyl/methyl esters) are diagnostic . HRMS should align calculated and observed masses (e.g., ±0.005 Da) to confirm purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in the synthesis of the (R)-configured pyrrolidine core?

  • Methodological Answer : Enantiomeric control requires:

  • Chiral auxiliaries : Use (R)-configured starting materials, as seen in patent syntheses of related pyrrolidine derivatives .
  • Temperature modulation : Lower temperatures (0–25°C) reduce racemization during esterification .
  • Catalytic asymmetric methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce stereoselectivity in cyclization steps .
  • In-line monitoring : Chiral HPLC or circular dichroism (CD) ensures stereochemical fidelity during synthesis .

Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., DFT-calculated spectra) and experimental spectral data?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:

  • Solvent-correlated DFT : Simulate NMR shifts using explicit solvent models (e.g., DMSO-d₆ or CDCl₃) .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons to rule out misassignments .
  • X-ray crystallography : If crystals are obtainable, compare experimental unit cell data with computational geometry optimizations .

Q. How is this compound utilized as a chiral building block in multicomponent reactions for complex heterocyclic systems?

  • Methodological Answer : The ester groups and pyrrolidine core enable participation in:

  • Microwave-assisted cyclizations : For example, reactions with cyanothioacetamide in n-butanol under microwave irradiation yield fused pyrrolo-quinoline systems .
  • Palladium-catalyzed cross-couplings : The ethyl/methyl esters act as directing groups in C–H functionalization to install aryl or heteroaryl substituents .
  • Diastereoselective alkylations : The (R)-configuration directs nucleophilic additions to specific faces of intermediates .

Q. What analytical workflows are critical for detecting diastereomeric impurities in synthesized batches?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients (90:10 to 70:30) to resolve enantiomers .
  • LC-MS/MS : Monitor for [M+H]⁺/[M+Na]⁺ adducts of impurities (e.g., unreacted starting materials or epimerized byproducts) .
  • ¹H NMR titration : Add chiral shift reagents (e.g., Eu(hfc)₃) to amplify splitting of diastereomeric proton signals .

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